molecular formula C14H18Cl2N2O2 B2561828 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide CAS No. 2411293-14-4

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide

Cat. No.: B2561828
CAS No.: 2411293-14-4
M. Wt: 317.21
InChI Key: QIMBRTNKLWNJPC-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide is a synthetic organic compound that features a morpholine ring substituted with a chlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide typically involves the reaction of 4-(4-chlorophenyl)morpholine with 2-chloropropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized products with higher oxidation states.

    Reduction: Reduced products with lower oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the morpholine ring and the chlorophenyl group allows for diverse interactions and applications that are not possible with simpler or less substituted analogs .

Properties

IUPAC Name

2-chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-10(15)14(19)17-8-13-9-18(6-7-20-13)12-4-2-11(16)3-5-12/h2-5,10,13H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBRTNKLWNJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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